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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 2-
Phenoxyphenylacetonitrile (CAS RN: 25562-98-5). A comprehensive review of publicly

available scientific literature and databases reveals a significant gap in experimental data for

this compound. To provide valuable context for researchers, this document summarizes the

current state of knowledge, presents estimated thermochemical data for its isomers, details the

rigorous experimental and computational protocols required for its full thermochemical

characterization, and outlines a logical workflow for such an investigation.

Introduction
2-Phenoxyphenylacetonitrile, with the molecular formula C₁₄H₁₁NO, is an aromatic nitrile

featuring a phenoxy group at the ortho position of the phenylacetonitrile core.[1] Understanding

the thermochemical properties of such molecules, including their enthalpy of formation,

combustion, and sublimation, is crucial for process safety, reaction engineering, and predicting

compound stability and reactivity. Despite its relevance, there is a notable absence of

experimentally determined thermochemical data for 2-Phenoxyphenylacetonitrile in the

current scientific literature.[1] This guide aims to bridge this knowledge gap by providing

theoretical data for related isomers and outlining the established methodologies for the

experimental determination of these essential parameters.
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Quantitative Thermochemical Data
As of the date of this publication, no experimental thermochemical data for 2-
Phenoxyphenylacetonitrile has been found in a review of major databases and scientific

literature. The NIST WebBook, a primary source for chemical and physical property data,

contains entries for 2-, 3-, and 4-Phenoxyphenylacetonitrile, but these are limited to

spectroscopic information (IR and mass spectra) and do not include thermochemical

properties.[1]

To offer a point of reference, the following tables present calculated thermochemical data for

the related isomers, 3-Phenoxyphenylacetonitrile and 4-Phenoxyphenylacetonitrile. These

values were estimated using the Joback group contribution method, a well-established

estimation technique.[2][3][4][5] It is critical to note that these are not experimental values and

may have deviations from the true values.[6]

Table 1: Calculated Thermochemical Data for 3-Phenoxyphenylacetonitrile (CAS RN: 51632-

29-2)[7]

Property Value Unit Method

Enthalpy of Formation

(Ideal Gas, 298.15 K)
161.96 kJ/mol Joback Method

Gibbs Free Energy of

Formation (Ideal Gas,

298.15 K)

310.37 kJ/mol Joback Method

Enthalpy of

Vaporization (at

Normal Boiling Point)

64.86 kJ/mol Joback Method

Enthalpy of Fusion 22.40 kJ/mol Joback Method

Normal Boiling Point 702.56 K Joback Method

Melting Point 400.12 K Joback Method

Table 2: Calculated Thermochemical Data for 4-Phenoxyphenylacetonitrile (CAS RN: 92163-

15-0)[8]
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Property Value Unit Method

Enthalpy of Formation

(Ideal Gas, 298.15 K)
161.96 kJ/mol Joback Method

Gibbs Free Energy of

Formation (Ideal Gas,

298.15 K)

310.37 kJ/mol Joback Method

Enthalpy of

Vaporization (at

Normal Boiling Point)

64.86 kJ/mol Joback Method

Enthalpy of Fusion 22.40 kJ/mol Joback Method

Normal Boiling Point 702.56 K Joback Method

Melting Point 400.12 K Joback Method

Note: The Joback method provides identical values for the 3- and 4-isomers due to its group-

contribution nature, which does not differentiate between these substitution patterns.

Experimental Protocols for Thermochemical Data
Determination
To obtain reliable thermochemical data for 2-Phenoxyphenylacetonitrile, a combination of

calorimetric and vapor pressure measurement techniques would be employed. A

comprehensive approach, similar to that used for studying phenoxyphenols, would involve both

experimental measurements and high-level computational chemistry for validation and

prediction.[9]

The standard molar enthalpy of formation in the crystalline state is typically determined

indirectly from the standard molar enthalpy of combustion (ΔcH°).

Methodology: Static Bomb Combustion Calorimetry[10]

Sample Preparation: A pellet of high-purity, crystalline 2-Phenoxyphenylacetonitrile (mass

accurately determined) is placed in a crucible within a high-pressure stainless steel vessel,
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the "bomb." A cotton fuse of known mass and combustion energy is placed in contact with

the sample.

Calorimeter Setup: The bomb is sealed, purged, and filled with high-pressure (e.g., 3 MPa)

pure oxygen. It is then submerged in a known mass of water in an insulated container (the

calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature

is recorded with high precision (e.g., to ±0.0001 K).

Combustion: The sample is ignited by passing an electric current through an ignition wire

connected to the fuse. The complete and exothermic combustion of the sample and fuse

releases heat, causing the temperature of the bomb, water, and calorimeter to rise.

Temperature Measurement: The temperature is monitored until it reaches a maximum and

then begins to cool. The corrected temperature rise (ΔT) is determined by accounting for

heat exchange with the surroundings.

Calculation:

The energy equivalent of the calorimeter (ε_cal) is determined in separate experiments by

burning a standard substance with a precisely known energy of combustion, such as

benzoic acid.

The total energy released in the experiment (ΔU_total) is calculated as: ΔU_total = ε_cal *

ΔT

The standard internal energy of combustion of the sample (ΔcU°) is calculated by

subtracting the energy contributions from the ignition wire and the cotton fuse from

ΔU_total, and dividing by the moles of the sample.

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the

equation: ΔcH° = ΔcU° + Δn_gas * R * T where Δn_gas is the change in the number of

moles of gas in the balanced combustion reaction, R is the ideal gas constant, and T is the

standard temperature (298.15 K).

Finally, the standard enthalpy of formation of crystalline 2-Phenoxyphenylacetonitrile
(ΔfH°(cr)) is derived using Hess's law, based on the balanced combustion equation and
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the known standard enthalpies of formation of the products (CO₂(g) and H₂O(l)) and the

formation of N₂(g).

The standard molar enthalpy of sublimation is the energy required for the phase transition from

solid to gas. It is crucial for converting condensed-phase data to the gas phase, which is often

more useful for theoretical comparisons.

Methodology: Knudsen Effusion Method[11][12][13][14][15]

Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a very

small orifice, is used. The cell is placed in a high-vacuum chamber.

Procedure: A sample of 2-Phenoxyphenylacetonitrile is placed in the cell. At a given

temperature, the solid will sublime, creating a vapor pressure inside the cell. Under high

vacuum, the vapor molecules effuse through the orifice without collisions.

Measurement: The rate of mass loss of the sample is measured over time using a high-

precision microbalance. This rate is proportional to the vapor pressure of the substance at

that temperature.

Data Analysis: The experiment is repeated at several different temperatures. The vapor

pressure (p) at each temperature (T) is calculated from the rate of mass loss.

Calculation: The enthalpy of sublimation (ΔsubH°) is then determined from the temperature

dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated

form: ln(p) = -ΔsubH° / (R * T) + C A plot of ln(p) versus 1/T yields a straight line with a slope

of -ΔsubH°/R, from which the enthalpy of sublimation can be calculated.

The gas-phase enthalpy of formation is a key value for computational chemistry comparisons. It

is derived by combining the experimental results from the two methods described above:

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

Computational Thermochemistry Protocols
In the absence of experimental data, computational methods are invaluable.
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Group Contribution Methods (e.g., Joback Method): These methods estimate

thermochemical properties by summing the contributions of individual functional groups

within the molecule.[2][3] They are computationally inexpensive and provide rapid

estimations, as shown in Tables 1 and 2. However, their accuracy is limited as they do not

account for interactions between non-adjacent groups or complex stereoelectronic effects.[2]

High-Level Ab Initio Calculations: For greater accuracy, quantum chemical methods are

employed. A common and reliable approach is the G3(MP2)//B3LYP composite method.[9]

[16]

Geometry Optimization: The molecular structure of 2-Phenoxyphenylacetonitrile is

optimized using Density Functional Theory (DFT) with the B3LYP functional.[17][18][19]

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory

to confirm the structure is a true minimum on the potential energy surface and to obtain

zero-point vibrational energies and thermal corrections.

Single-Point Energy Calculations: Higher-level single-point energy calculations (e.g., MP2

and other levels) are performed on the optimized geometry.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated

using isodesmic or homodesmotic reactions. These are hypothetical reactions where the

number and types of bonds are conserved on both sides, which allows for significant

cancellation of errors in the quantum chemical calculations, leading to more accurate

results.[16]

Visualization of Thermochemical Data Determination
Workflow
The following diagram illustrates the logical workflow for a comprehensive experimental and

computational study to determine the thermochemical properties of a solid organic compound

like 2-Phenoxyphenylacetonitrile.
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Caption: Workflow for thermochemical characterization.

Conclusion
There is a clear and pressing need for the experimental determination of the thermochemical

properties of 2-Phenoxyphenylacetonitrile. This guide provides the established experimental

and computational roadmaps to address this data deficiency. The presented protocols for

combustion calorimetry, the Knudsen effusion method, and high-level ab initio calculations

represent the state-of-the-art for obtaining accurate thermochemical data. Until such studies

are performed, researchers may refer to the estimated data for related isomers provided

herein, with the strong caveat that these are theoretical approximations. The outlined workflow

provides a comprehensive strategy for future research in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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